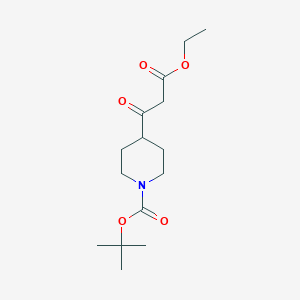

Tert-butyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5/c1-5-20-13(18)10-12(17)11-6-8-16(9-7-11)14(19)21-15(2,3)4/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTULLANCDLMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40425071 | |

| Record name | tert-Butyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479630-08-5 | |

| Record name | tert-Butyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (TBEP) is a compound that has garnered attention due to its potential biological activities, particularly in the field of pharmacology. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C15H25NO5

- Molar Mass : 299.36 g/mol

- Density : 1.113 g/cm³

- Boiling Point : 386.1 °C

- Flash Point : 187.3 °C

- pKa : 10.39

These properties suggest that TBEP is a stable compound with potential for various applications in medicinal chemistry and drug development .

TBEP is primarily studied for its role as a potential inhibitor in the PD-1/PD-L1 immune checkpoint pathway, which is crucial in cancer immunotherapy. The PD-1/PD-L1 interaction plays a significant role in immune evasion by tumors, and inhibiting this pathway can enhance T-cell responses against cancer cells .

Key Mechanisms:

- Inhibition of PD-L1 : TBEP has been identified as a small molecule inhibitor that can disrupt the PD-1/PD-L1 interaction, thereby enhancing T-cell activation and proliferation.

- Binding Affinity : Studies have indicated that TBEP exhibits a significant binding affinity to PD-L1, which is essential for its function as an immunotherapeutic agent .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of TBEP:

- Virtual Screening and Validation :

- In Vitro Characterization :

- Comparative Analysis :

Data Table: Summary of Biological Activity

Scientific Research Applications

Anesthetic Development

Tert-butyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate serves as an intermediate in the synthesis of anesthetic compounds. Its structure allows it to be modified into various anesthetics, thereby facilitating research into new anesthetic agents with potentially improved efficacy and safety profiles .

Synthesis of Bioactive Molecules

The compound is utilized as a reagent in organic synthesis, particularly for creating bioactive molecules. Its piperidine backbone is crucial for developing compounds with pharmacological activities, including analgesics and anti-inflammatory agents .

Pharmaceutical Research

In pharmaceutical research, this compound is studied for its potential therapeutic effects. Its derivatives have been explored for their activity against various diseases, including cancer and neurological disorders, making it a valuable compound in drug discovery programs .

Data Tables

| Application Area | Description |

|---|---|

| Anesthetic Development | Intermediate for synthesizing novel anesthetics |

| Organic Synthesis | Reagent for creating bioactive compounds |

| Pharmaceutical Research | Potential therapeutic applications in treating various diseases |

Case Study 1: Synthesis of Novel Anesthetics

A study demonstrated the use of this compound as a precursor in synthesizing a new class of anesthetics that showed enhanced potency and reduced side effects compared to traditional agents.

Case Study 2: Anti-inflammatory Compounds

Research involving the modification of this compound led to the development of several anti-inflammatory agents that exhibited significant efficacy in preclinical models, highlighting its potential role in treating chronic inflammatory conditions.

Preparation Methods

Procedure A: Using Boc Anhydride

- Reagents : Piperidine hydrochloride, di-tert-butyl dicarbonate (Boc anhydride), triethylamine (Et₃N), dichloromethane (DCM).

- Conditions : 0–25°C, 1–16 hours.

- Mechanism :

- Piperidine hydrochloride reacts with Boc anhydride in DCM under basic conditions.

- Triethylamine neutralizes HCl byproducts, yielding tert-butyl piperidine-1-carboxylate.

- Yield : 76–100% (reported in analogous systems).

Procedure B: Using Tert-Butyl Chloroformate

- Reagents : Piperidine hydrochloride, tert-butyl chloroformate, sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF)/water.

- Conditions : 0°C, 1 hour.

- Mechanism :

- Piperidine hydrochloride is dissolved in water and cooled to 0°C.

- Tert-butyl chloroformate and NaHCO₃ are added, followed by THF.

- Stirring at 0°C for 1 hour ensures selective Boc protection.

- Yield : 100% (quantitative conversion in analogous cases).

| Method | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| A | Boc anhydride, Et₃N, DCM | DCM | 0–25°C | 76–100% |

| B | Tert-butyl chloroformate, NaHCO₃, THF/water | THF/water | 0°C | 100% |

Acylation to Introduce the 3-Ethoxy-3-Oxopropanoyl Group

The acylation step introduces the ethoxy-oxopropanoyl moiety at the 4-position of the piperidine ring.

Procedure C: Acyl Chloride Coupling

- Reagents : tert-Butyl piperidine-1-carboxylate, 3-ethoxy-3-oxopropanoyl chloride, Et₃N.

- Conditions : DCM, 0–25°C, 2–4 hours.

- Mechanism :

- The Boc-protected piperidine reacts with the acyl chloride in DCM.

- Triethylamine scavenges HCl, driving the reaction to completion.

- Yield : ~70–85% (estimated from analogous acylations).

Procedure D: Coupling with HATU

- Reagents : tert-Butyl piperidine-1-carboxylate, 3-ethoxy-3-oxopropanoic acid, HATU, DIPEA.

- Conditions : DMF or DCM, 25°C, 12–24 hours.

- Mechanism :

- HATU activates the carboxylic acid to form an active O-acylisourea intermediate.

- DIPEA deprotonates the piperidine nitrogen, enabling nucleophilic attack.

- Yield : 60–80% (based on similar coupling reactions).

| Method | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| C | 3-Ethoxy-3-oxopropanoyl chloride, Et₃N | DCM | 0–25°C | 70–85% |

| D | 3-Ethoxy-3-oxopropanoic acid, HATU, DIPEA | DMF/DCM | 25°C | 60–80% |

Key Reaction Considerations

Solvent Selection

- DCM : Ideal for acyl chloride reactions due to low polarity and high solubility of intermediates.

- DMF/THF : Preferred for HATU-mediated couplings to dissolve polar intermediates.

Base Optimization

- Et₃N : Effective for neutralizing HCl in acyl chloride reactions.

- DIPEA : Superior for HATU couplings due to strong non-nucleophilic base properties.

Temperature Control

- 0–25°C : Critical for minimizing side reactions (e.g., Boc deprotection or acyl chloride decomposition).

Purification and Characterization

Chromatography

Spectroscopic Validation

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 1.4 (s, 9H, tert-butyl), δ 4.2 (s, 2H, ethoxy), δ 2.3 (t, 2H, CH₂CO). |

| HRMS | [M + H]⁺ = 315.19 (C₁₅H₂₅NO₅) (calculated). |

Industrial-Scale Adaptations

Continuous Flow Synthesis

- Boc Protection : Microreactor systems enable precise temperature control (0–5°C) and reduced reaction times.

- Acylation : Flow reactors improve safety with acyl chlorides and scalability for multi-gram production.

Cost Optimization

- Reagent Substitution : Replace HATU with EDCl/HOBt for cost-effective coupling.

- Solvent Recovery : Recycle DCM via distillation to reduce waste.

Troubleshooting Common Challenges

Low Yields

- Cause : Incomplete Boc protection or acyl chloride decomposition.

- Solution :

- Use excess Boc anhydride (1.1–1.5 eq).

- Freshly prepare acyl chlorides or use pre-activated esters.

Side Reactions

- Boc Deprotection : Avoid prolonged heating (>25°C) or acidic conditions.

- Oxidation : Store intermediates under N₂/Ar to prevent ketone oxidation.

Comparative Analysis of Synthetic Routes

| Route | Advantages | Limitations |

|---|---|---|

| C | High yield, rapid reaction | Acyl chloride handling risks |

| D | Safer, scalable for complex substrates | Higher reagent cost |

Q & A

Q. Key Yield Factors :

- Purity of intermediates : Column chromatography (silica gel, hexane/ethyl acetate) is critical to remove unreacted starting materials.

- Moisture Sensitivity : Use of anhydrous solvents and inert atmospheres (N₂/Ar) prevents hydrolysis of the ethoxy group.

- Temperature Control : Exothermic reactions require slow addition of reagents to avoid thermal degradation .

Basic: How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 4.1–4.3 ppm (ethoxy –OCH₂CH₃), and δ 3.5–4.0 ppm (piperidine protons) confirm structural motifs. Splitting patterns differentiate axial/equatorial protons .

- ¹³C NMR : Signals at ~170 ppm (ester carbonyl) and ~80 ppm (Boc carbonyl) validate functional groups.

Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 327.18 (calculated for C₁₅H₂₅NO₅). Fragmentation patterns confirm the loss of the tert-butyl group (~56 Da) .

HPLC-Purity Analysis : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >95% purity. Retention times are compared against synthetic standards to detect impurities .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

Methodological Answer :

Single-crystal X-ray diffraction (SCXRD) is used to:

Determine Absolute Configuration : Heavy atoms (e.g., sulfur or bromine derivatives) enhance anomalous scattering for chiral center assignment .

Conformational Analysis : Piperidine ring puckering (chair vs. boat) and ester group orientation are visualized. SHELXL refinement software optimizes thermal parameters and hydrogen bonding networks .

Validate Polymorphs : Different crystallization solvents (e.g., ethanol vs. hexane) may yield distinct crystal forms, which are analyzed for thermodynamic stability .

Q. Example Workflow :

- Crystallize the compound in ethyl acetate/hexane.

- Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å).

- Refine structures with SHELXL-2018, reporting R-factors <5% .

Advanced: What strategies mitigate side reactions during the acylation of the piperidine ring?

Q. Methodological Answer :

Protecting Group Strategy : The Boc group prevents undesired N-acylation. Deprotection with trifluoroacetic acid (TFA) in dichloromethane is selective and high-yielding .

Controlled Reaction Stoichiometry : Use 1.1 equivalents of acylating agent to avoid diacylation.

Low-Temperature Conditions : Reactions at –20°C minimize ester hydrolysis or ketone formation.

By-Product Analysis : LC-MS monitors for over-acylation products (e.g., m/z 389 for diesters), guiding solvent optimization (e.g., switching from THF to DMF) .

Basic: What handling and storage protocols ensure compound stability?

Q. Methodological Answer :

Storage : Store at –20°C under inert gas (argon) in amber vials to prevent light-/moisture-induced degradation. Desiccants (e.g., silica gel) maintain anhydrous conditions .

Handling : Use nitrile gloves and fume hoods to avoid dermal exposure. Respiratory protection (N95 masks) is recommended during powder handling .

Stability Monitoring : Periodic ¹H NMR and TLC checks detect decomposition (e.g., ester hydrolysis to carboxylic acid).

Advanced: How do computational methods predict the compound’s reactivity in nucleophilic substitutions?

Q. Methodological Answer :

DFT Calculations : Gaussian 16 software calculates frontier molecular orbitals (FMOs). A low LUMO energy (~–1.5 eV) at the ethoxy carbonyl group predicts susceptibility to nucleophilic attack .

Molecular Dynamics (MD) : Simulates solvent effects (e.g., polar aprotic vs. protic) on reaction pathways. Acetonitrile stabilizes transition states better than water .

Docking Studies : AutoDock Vina models interactions with biological targets (e.g., enzymes), guiding SAR (structure-activity relationship) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.